molecular formula C14H18N2S B2861512 4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-amine CAS No. 438225-08-2

4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-amine

Cat. No. B2861512
M. Wt: 246.37
InChI Key: OHFRQNABFFOQCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. It also includes studying the compound’s stability, reactivity, and any notable chemical properties .

Scientific Research Applications

Molecular and Electronic Structure Investigations

A comprehensive experimental and theoretical investigation was conducted on a related molecule, 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine, to understand its molecular and electronic structure. This research involved characterizing the compound using techniques such as 1H-NMR, 13C-NMR, IR, and single-crystal X-ray diffraction. The study provided insights into the molecular geometry, vibrational frequencies, and atomic charge distribution, using both Hartree–Fock (HF) and density functional method (DFT) with 6-31G(d) basis set. Furthermore, the conformational flexibility of the compound was examined through semi-empirical calculations, highlighting the significance of such molecules in understanding chemical properties and reactivity (Özdemir, Dinçer, Cukurovalı, & Büyükgüngör, 2009).

Antitumor Applications

Another study focused on the synthesis, crystal structure, and antitumor activity of a compound with a similar structure, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine. The research detailed the synthesis process and determined the crystal structure via single-crystal X-ray diffraction. The biological testing indicated that the compound possesses promising antitumor activity, particularly against the Hela cell line, with an IC50 value of 26 μM, underscoring the potential therapeutic applications of such molecules in cancer treatment (叶姣 et al., 2015).

Synthesis and Antimicrobial Activities

The synthesis and antimicrobial activities of new 1,2,4-triazole derivatives of 1H-benzimidazole were explored, demonstrating the potential of thiazol-2-amine derivatives in developing new antimicrobial agents. This study highlighted the chemical synthesis of these derivatives and evaluated their effectiveness against various bacterial strains, revealing some compounds with significant antibacterial activity. This research contributes to the ongoing search for new antimicrobial compounds to combat resistant bacterial infections (Bektaş et al., 2007).

Quantum Chemical and Molecular Dynamics Simulation

A study involving quantum chemical and molecular dynamics simulation was conducted to assess the corrosion inhibition performance of certain thiazole and thiadiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, against iron corrosion. This research provides valuable insights into the electronic properties and interactions of these molecules with metal surfaces, potentially leading to the development of more effective corrosion inhibitors for industrial applications (Kaya et al., 2016).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity data, safety precautions, proper handling and storage methods, and disposal considerations .

Future Directions

This involves discussing potential future research directions or applications for the compound. It could include potential uses, improvements to synthesis methods, or areas where further study is needed .

properties

IUPAC Name

4-(4-butylphenyl)-5-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2S/c1-3-4-5-11-6-8-12(9-7-11)13-10(2)17-14(15)16-13/h6-9H,3-5H2,1-2H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFRQNABFFOQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=C(SC(=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-amine

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